Product packaging for Dotriacontan-1-amine(Cat. No.:CAS No. 66214-14-0)

Dotriacontan-1-amine

Cat. No.: B14486170
CAS No.: 66214-14-0
M. Wt: 465.9 g/mol
InChI Key: HGKGOKPTJMTGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dotriacontan-1-amine is a high-purity, long-chain primary amine featuring a 32-carbon alkyl chain terminated with an amino functional group. This molecular structure, combining a long hydrophobic polymethylene spacer (C32) with a polar, reactive primary amine, makes it a valuable building block in synthetic chemistry and materials science research. Researchers can utilize this compound for the synthesis of novel bipolar lipids (bolalipids), which are of significant interest for creating highly stable biomimetic membranes, nanofibers, and hydrogels . The amine group serves as a versatile handle for further chemical modification via conjugation with carboxylic acids, such as α-lipoic acid, sorbic acid, or amino acids, enabling the creation of custom-designed molecular architectures . In aqueous systems, molecules of this type can self-assemble into unique nanostructures, including fibers and micelles, driven by a combination of van der Waals interactions of the long alkyl chains and hydrogen bonding of the polar headgroups . The aggregation behavior and properties of these structures can be sensitive to environmental factors like temperature and pH, offering pathways for developing stimuli-responsive materials . This compound is supplied For Research Use Only and is intended for applications in foundational laboratory science, advanced materials development, and as a synthetic intermediate. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H67N B14486170 Dotriacontan-1-amine CAS No. 66214-14-0

Properties

CAS No.

66214-14-0

Molecular Formula

C32H67N

Molecular Weight

465.9 g/mol

IUPAC Name

dotriacontan-1-amine

InChI

InChI=1S/C32H67N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h2-33H2,1H3

InChI Key

HGKGOKPTJMTGGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN

Origin of Product

United States

Synthetic Methodologies for Long Chain Primary Amines

Alkylation-Based Approaches

Alkylation strategies involve the formation of a carbon-nitrogen bond by reacting a nitrogen-containing nucleophile with an alkylating agent. These methods are foundational in amine synthesis but often require careful control to achieve the desired selectivity for the primary amine.

Ammonolysis of Haloalkanes

Ammonolysis is a direct method for preparing amines through the reaction of an alkyl halide with ammonia (B1221849). tiwariacademy.comallrounder.ai This nucleophilic substitution reaction involves the displacement of a halogen atom by an amino group (-NH2). allrounder.aidoubtnut.com For the synthesis of dotriacontan-1-amine, this would involve reacting a 1-halodotriacontane (e.g., 1-bromodotriacontane) with ammonia. google.com The reaction is typically carried out in a sealed tube with an ethanolic solution of ammonia at elevated temperatures, such as 373 K (100°C). allrounder.aiunacademy.com

A significant challenge in ammonolysis is the tendency for over-alkylation. allrounder.aiaakash.ac.in The primary amine product is itself a nucleophile and can react further with the alkyl halide to produce secondary (R₂NH) and tertiary (R₃N) amines, and even quaternary ammonium (B1175870) salts (R₄N⁺X⁻). allrounder.aiunacademy.com To favor the formation of the primary amine, a large excess of ammonia is typically used. allrounder.aigoogle.com The reactivity of the haloalkane precursor follows the trend R-I > R-Br > R-Cl. unacademy.com Despite its directness, the formation of a mixture of products often necessitates complex purification steps, making it less ideal for the synthesis of pure primary amines. aakash.ac.in

A patented process for synthesizing long-chain aliphatic primary amines suggests reacting 1-bromo-alkanes with excess ammonia at 60–130°C and 5 to 40 atmospheres of pressure. google.com This method utilizes a mixed solvent system of an organic compound and water that forms a homogeneous azeotrope, achieving high conversion rates with selectivity for the primary amine around 80%. google.com

Selective Alkylation of Precursor Amine Species

To circumvent the issue of over-alkylation inherent in direct ammonolysis, methods using precursor amine species have been developed. These strategies mask the nucleophilicity of the nitrogen atom, allowing for a single alkylation event.

One of the most classic and effective methods is the Gabriel Synthesis . numberanalytics.comalgoreducation.com This process utilizes phthalimide (B116566) as a protected form of ammonia. The synthesis proceeds in two main steps:

Alkylation : Phthalimide is first deprotonated with a base, such as potassium hydroxide (B78521) (KOH), to form the potassium salt of phthalimide. allrounder.ai This phthalimide anion then acts as a nucleophile, reacting with a primary alkyl halide (like 1-halodotriacontane) in an SN2 reaction to form an N-alkylphthalimide. numberanalytics.comalgoreducation.com

Deprotection : The resulting N-alkylphthalimide is then cleaved to release the primary amine. numberanalytics.com This is commonly achieved by hydrazinolysis (reacting with hydrazine, NH₂NH₂), which yields the desired primary amine and a stable phthalhydrazide (B32825) byproduct. algoreducation.comnrochemistry.com

The Gabriel synthesis is highly valued for its ability to produce primary amines with high purity, as the phthalimide structure prevents over-alkylation. algoreducation.com However, a limitation is that it is not suitable for preparing aromatic amines because aryl halides are generally unreactive towards the nucleophilic substitution required in the first step. unacademy.comallrounder.ai

Reduction-Mediated Synthesis Pathways

Reduction-mediated pathways offer versatile and highly selective routes to primary amines from various functional groups. These methods are widely used in both laboratory and industrial settings.

Reductive Amination of Carbonyl Compounds

Reductive amination is a powerful method for forming amines from aldehydes or ketones. nih.govresearchgate.net To synthesize this compound, the corresponding aldehyde, dotriacontanal, would be reacted with ammonia in the presence of a reducing agent. organic-chemistry.org The reaction proceeds via the formation of an intermediate imine, which is then reduced to the amine.

A variety of reducing agents can be employed, with common choices including:

Catalytic Hydrogenation : The reaction can be carried out with hydrogen gas (H₂) over a metal catalyst such as nickel, palladium, or platinum. unacademy.com

Metal Hydrides : Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are effective for this transformation. unacademy.com Titanium(IV) isopropoxide can be used to facilitate the initial imine formation from ketones and ammonia, followed by reduction with sodium borohydride (B1222165) to yield the primary amine. organic-chemistry.org

This method is highly attractive due to the wide availability of carbonyl compounds and the typically high yields and selectivity achieved. nih.govresearchgate.net

Reduction of Nitrile Compounds

The reduction of nitriles provides a direct route to primary amines, with the advantage of adding a carbon atom to the alkyl chain during the synthesis of the nitrile itself (e.g., via nucleophilic substitution of an alkyl halide with cyanide). For this compound, the precursor would be dotriacontanenitrile (C₃₁H₆₃CN).

Common reagents for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent that effectively converts nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk

Catalytic Hydrogenation : This is a widely used industrial method. Nitriles can be reduced with hydrogen gas over catalysts like Raney nickel, platinum, or palladium. chemguide.co.ukbme.hu This process often requires elevated temperature and pressure. chemguide.co.uk

Other Hydride Reagents : A system using potassium borohydride (KBH₄) with a Raney nickel catalyst in ethanol (B145695) has been shown to be effective for reducing long-chain aliphatic nitriles to primary amines in high yields (around 82-83%). umich.edu

The reduction of nitriles is a robust method that generally produces primary amines with high selectivity, avoiding the formation of secondary or tertiary amine byproducts. bme.huumich.edu

Precursor NitrileReducing SystemConditionsYield (%)
CH₃(CH₂)₈CNRaney Ni / KBH₄Ethanol, rt, 45 min83
CH₃(CH₂)₁₀CNRaney Ni / KBH₄Ethanol, rt, 45 min82

Table based on data for long-chain aliphatic nitriles. umich.edu

Reduction of Amide functionalities

The reduction of amides is another fundamental route to amines. masterorganicchemistry.com To produce this compound, the starting material would be dotriacontanamide (C₃₁H₆₃CONH₂). This method is particularly useful as amides can be readily prepared from carboxylic acids or their derivatives.

The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄) . masterorganicchemistry.comlibretexts.org LiAlH₄ is a strong reducing agent capable of reducing the stable amide functional group directly to an amine. csic.esmasterorganicchemistry.com The reaction involves the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂).

The general process is:

The amide is treated with LiAlH₄ in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF).

The reaction is followed by a careful aqueous workup to neutralize the reagents and isolate the amine product. masterorganicchemistry.com

This method is applicable to primary, secondary, and tertiary amides, yielding the corresponding amines. masterorganicchemistry.com While LiAlH₄ is the classic choice, other methods involving catalytic hydrogenation with specific heterogeneous catalysts (e.g., CuCr-type) or metal-free systems using silanes have also been developed. organic-chemistry.orggoogle.com

Reduction of Nitro Compounds

The reduction of nitro compounds represents a fundamental and widely utilized method for the preparation of primary amines. researchgate.netallrounder.ai This transformation involves the conversion of a nitro group (-NO2) to an amino group (-NH2) and can be applied to both aliphatic and aromatic compounds. researchgate.netwikipedia.org For the synthesis of this compound, this would involve the reduction of 1-nitrodotriacontane.

A variety of reagents and catalytic systems can be employed to achieve this reduction. Common methods include catalytic hydrogenation using metal catalysts like palladium, platinum, or nickel, often supported on carbon. allrounder.aimasterorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere. allrounder.ai Another classical approach involves the use of metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.com The iron/hydrochloric acid system is particularly noteworthy due to its cost-effectiveness and the in-situ regeneration of the acid. allrounder.ai

Modern advancements have introduced more sophisticated catalysts, such as palladium nanoparticles supported on aluminum oxy-hydroxide, which can efficiently reduce nitro compounds at room temperature. researchgate.net Lithium aluminium hydride (LiAlH4) is also a potent reducing agent for converting nitroalkanes to primary amines. allrounder.ai The choice of reducing agent and reaction conditions is crucial for achieving high yields and avoiding side reactions. For instance, incomplete reduction can lead to the formation of hydroxylamines or oximes. wikipedia.org

Table 1: Comparison of Reagents for Nitro Compound Reduction

Reagent/Catalyst Conditions Advantages Disadvantages
H2/Pd, Pt, or Ni Hydrogen atmosphere High efficiency, clean reaction Requires specialized equipment for handling hydrogen gas
Fe/HCl Acidic medium Cost-effective, acid regeneration Can produce significant waste
Sn/HCl Acidic medium Effective reducing agent Generates tin-based waste
LiAlH4 Anhydrous solvent Powerful reducing agent Highly reactive, requires careful handling

Hydroamination Strategies

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, presents an atom-economical route to amines. libretexts.orglibretexts.org For the synthesis of this compound, this would ideally involve the direct addition of ammonia to a C32 alkene, such as dotriacont-1-ene. However, the direct hydroamination of unactivated alkenes with ammonia to form primary amines is a challenging transformation. nih.gov

Catalysis is essential for facilitating hydroamination reactions. libretexts.org Historically, catalysts based on alkali metals, lanthanides, and actinides have been employed, often operating through a metal-amido intermediate that undergoes nucleophilic addition to the alkene. libretexts.org These systems, however, can be sensitive to air and moisture. acs.org

Recent progress has focused on the development of transition metal catalysts, including those based on nickel, palladium, rhodium, and iridium. rsc.orgmit.eduacs.org Nickel hydride (NiH) catalyzed hydroamination has emerged as a significant advancement, enabling the transformation of a variety of alkene substrates. rsc.org Photocatalytic systems, such as those using metal-loaded titanium oxide, have also shown promise in achieving anti-Markovnikov hydroamination of alkenes with aqueous ammonia, which is particularly relevant for producing terminal amines like this compound. kyoto-u.ac.jp Metal-free hydroamination strategies are also being explored, offering a more sustainable approach. nih.gov

Emerging Catalytic Systems for C-N Bond Formation

The field of C-N bond formation is continually evolving, with new catalytic systems being developed to improve efficiency, selectivity, and sustainability. rsc.org These emerging systems are highly relevant to the synthesis of long-chain amines like this compound.

One significant area of development is the use of non-noble metal catalysts, particularly those based on manganese. beilstein-journals.org Manganese complexes have been successfully employed in "borrowing hydrogen" or "hydrogen auto-transfer" reactions, where alcohols serve as alkylating agents for amines, producing water as the only byproduct. beilstein-journals.org This approach offers a green alternative to traditional methods that use alkyl halides. rsc.org

Copper-catalyzed reactions have also gained prominence. For instance, copper-catalyzed asymmetric radical hydroamination of alkenes provides a pathway to chiral amines. rsc.org Additionally, new palladium and nickel precatalysts have been designed for C-N cross-coupling reactions, expanding the substrate scope and compatibility with various functional groups. mit.edu These advanced catalysts often operate under milder conditions and with lower catalyst loadings, contributing to more sustainable synthetic processes. rsc.org

The development of biocatalysts, such as amine transaminases and reductive aminases, represents another frontier in amine synthesis. diva-portal.orgresearchgate.net These enzymes can catalyze the formation of chiral amines with high enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. diva-portal.org

Table 2: Overview of Emerging Catalytic Systems for Amine Synthesis

Catalyst Type Reaction Type Key Features
Manganese Complexes Borrowing Hydrogen/Hydrogen Auto-Transfer Utilizes alcohols as alkylating agents, sustainable
Copper Catalysts Asymmetric Radical Hydroamination Enables synthesis of chiral amines
Advanced Pd/Ni Precatalysts C-N Cross-Coupling Broader substrate scope, milder conditions

Comparative Analysis of Synthetic Pathways for this compound

Reaction Selectivity and Conversion Efficiency Considerations

The choice of a synthetic pathway for this compound is heavily influenced by considerations of reaction selectivity and conversion efficiency. The reduction of 1-nitrodotriacontane is a robust and high-yielding method, with various reagents capable of achieving complete conversion to the primary amine. researchgate.net The selectivity of this reaction is generally high, although over-reduction or incomplete reaction can lead to byproducts. wikipedia.org The use of highly efficient catalytic systems, such as supported palladium nanoparticles, can minimize these issues and ensure high yields. researchgate.net

Hydroamination strategies, while atom-economical, often face challenges in terms of selectivity and conversion, especially for the direct synthesis of primary amines from unactivated long-chain alkenes. nih.gov The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is a critical factor, with anti-Markovnikov addition being necessary for the synthesis of this compound from dotriacont-1-ene. kyoto-u.ac.jp While advancements have been made, achieving high conversion and selectivity can be catalyst-dependent and may require careful optimization of reaction conditions. rsc.orgkyoto-u.ac.jp

Principles of Sustainable Synthesis in Long-Chain Amine Production

The principles of sustainable or "green" chemistry are increasingly important in the chemical industry, including the production of long-chain amines. rsc.org These principles focus on minimizing waste, reducing energy consumption, using renewable feedstocks, and employing safer chemicals and processes.

The reduction of nitro compounds, while effective, can generate significant waste, particularly when using stoichiometric metal reductants like iron or tin. masterorganicchemistry.comunimi.it Catalytic hydrogenation methods are generally more sustainable as they use a small amount of catalyst and produce water as the primary byproduct. allrounder.ai

Hydroamination is inherently a highly atom-economical process, as it involves the direct addition of all atoms of the reactants into the final product. libretexts.org The development of catalytic systems that operate under mild conditions and use non-toxic, earth-abundant metals further enhances the sustainability of this approach. rsc.orgbeilstein-journals.org

The use of renewable feedstocks is a key aspect of sustainable synthesis. rsc.org Long-chain amines can potentially be synthesized from biomass-derived starting materials, such as fatty acids or their derivatives. rsc.org For example, catalytic amination of long-chain alcohols derived from plant oils offers a renewable route to amines. researchgate.net

Emerging catalytic systems, particularly those based on earth-abundant metals like manganese and iron, and biocatalytic methods, are at the forefront of sustainable amine synthesis. rsc.orgbeilstein-journals.orgdiva-portal.org These approaches often lead to less waste, lower energy requirements, and improved safety profiles compared to traditional synthetic methods. rsc.org

Table 3: List of Mentioned Compounds

Compound Name
This compound
1-Nitrodotriacontane
Dotriacont-1-ene
Ammonia
Palladium
Platinum
Nickel
Carbon
Iron
Tin
Zinc
Hydrochloric acid
Aluminum oxy-hydroxide
Lithium aluminium hydride
Hydroxylamine
Oxime
Titanium oxide
Rhodium
Iridium
Manganese
Copper
Alkyl halides
Fatty acids
Alcohols
Amine transaminases

Chemical Reactivity and Derivatization Pathways of Dotriacontan 1 Amine

Nucleophilic Reactions of the Primary Amine Functional Group

The primary amine group in dotriacontan-1-amine is a potent nucleophile, readily reacting with electrophilic species. This reactivity is fundamental to its derivatization.

Imine (Schiff Base) Formation

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. jove.comlibretexts.orglibretexts.orgmasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comwikipedia.org The reaction is typically catalyzed by acid and is reversible. jove.comlibretexts.orgwikipedia.org

The general mechanism involves two main stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine. jove.comucalgary.ca The reaction conditions, particularly pH, must be carefully controlled for optimal imine formation. libretexts.orglibretexts.orglibretexts.org While aromatic aldehydes form stable Schiff bases, those derived from aliphatic aldehydes can be less stable and may polymerize. ijsrst.com

General Reaction Scheme:

R-CHO (Aldehyde) + H₂N-C₃₂H₆₅ (this compound) ⇌ R-CH=N-C₃₂H₆₅ (Imine) + H₂O

Key Reactants and Products in Imine Formation

Reactant 1 Reactant 2 Product Catalyst

Acylation Reactions with Acid Derivatives

This compound can be acylated by reacting with acid derivatives like acyl chlorides and acid anhydrides to form amides. wikipedia.orgausetute.com.auopenstax.org This nucleophilic acyl substitution is a common method for creating a stable amide bond. wikipedia.orgmsu.edu The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). wikipedia.orgchemguide.co.uk

This process, also referred to as aminolysis, can often be carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). msu.educhemguide.co.ukmnstate.edu The resulting N-dotriacontyl amide is significantly less nucleophilic than the parent amine. openstax.org Fatty acylation, the addition of long-chain fatty acyl groups, is a known modification for various molecules. frontiersin.orgacs.org

Typical Acylation Reaction:

R-COCl (Acyl Chloride) + H₂N-C₃₂H₆₅ (this compound) → R-CONH-C₃₂H₆₅ (N-Dotriacontyl amide) + HCl

Salt Formation and Protonation Equilibria

As a base, this compound readily reacts with acids to form ammonium (B1175870) salts. ausetute.com.ausolubilityofthings.com The lone pair of electrons on the nitrogen atom accepts a proton (H⁺), resulting in the formation of a dotriacontylammonium ion. solubilityofthings.comcopernicus.org This acid-base reaction is an equilibrium process. researchgate.net The basicity of aliphatic amines is generally greater than that of ammonia (B1221849). britannica.com

The protonation of long-chain alkylamines is a key step in various processes, including their intercalation into layered materials. acs.org The solubility and aggregation behavior of long-chain amines in aqueous solutions are significantly influenced by pH and their protonation state. researchgate.netnih.gov

Protonation Equilibrium:

C₃₂H₆₅NH₂ (this compound) + H⁺ ⇌ C₃₂H₆₅NH₃⁺ (Dotriacontylammonium ion)

Reactions with Nitrous Acid and Subsequent Transformations

Primary aliphatic amines react with nitrous acid (HNO₂) to form highly unstable alkanediazonium salts. orgoreview.comchemguide.co.ukchemistrysteps.com Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid. orgoreview.comchemguide.co.uk

The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine. chemistrysteps.comjove.commsu.edu The resulting aliphatic diazonium salt rapidly decomposes, even at low temperatures, to release nitrogen gas and form a carbocation. orgoreview.comchemguide.co.ukjove.com This carbocation can then undergo various reactions, including substitution and elimination, leading to a mixture of products such as alcohols and alkenes. orgoreview.comjove.com Due to this lack of specificity, the diazotization of primary aliphatic amines is generally not considered a synthetically useful transformation. jove.com

Reaction Sequence with Nitrous Acid:

NaNO₂ + HCl → HNO₂ + NaCl

C₃₂H₆₅NH₂ (this compound) + HNO₂ → [C₃₂H₆₅N₂⁺] (Unstable diazonium salt) + H₂O

[C₃₂H₆₅N₂⁺] → C₃₂H₆₅⁺ (Carbocation) + N₂ (gas)

C₃₂H₆₅⁺ + H₂O → C₃₂H₆₅OH (Dotriacontanol) + other products

Derivatization for Advanced Functional Material Precursors

The chemical modification of this compound can lead to the synthesis of precursors for advanced functional materials.

Quaternization to Ammonium Salts

Primary amines can be exhaustively alkylated to form quaternary ammonium salts. libretexts.orgquora.com This reaction, often referred to as quaternization, involves the reaction of the amine with an excess of an alkylating agent, such as an alkyl halide. openstax.orgdtic.mil The process typically proceeds through the stepwise formation of secondary and tertiary amines, which are further alkylated to the final quaternary ammonium salt. libretexts.orgquora.com

Quaternary ammonium compounds derived from long-chain amines are permanently charged, regardless of pH. wikipedia.org These salts have applications as surfactants, phase transfer catalysts, and antimicrobial agents. quora.comwikipedia.orgwikipedia.org The synthesis often requires a base to neutralize the acid generated during the reaction. dtic.milgoogle.com

Steps in Quaternization of a Primary Amine

Step Reactant Product
1 Primary Amine (R-NH₂) + Alkyl Halide (R'-X) Secondary Amine (R-NH-R')
2 Secondary Amine (R-NH-R') + Alkyl Halide (R'-X) Tertiary Amine (R-N(R')₂)

Synthesis of Amine Oxides and Betaines

The conversion of this compound to surfactants like amine oxides and betaines involves multi-step synthetic pathways. These derivatives are amphoteric, exhibiting properties that depend on the pH of the medium. researchgate.net

Amine Oxides: The synthesis of an amine oxide from a primary amine like this compound first requires its conversion to a tertiary amine. This is typically achieved through exhaustive alkylation, for instance, by reacting this compound with an alkyl halide (e.g., methyl iodide) or through reductive amination with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction). The resulting N,N-dialkyl-dotriacontanamine is then oxidized to the corresponding N-oxide. Hydrogen peroxide is a common oxidizing agent for this step, often used in a solvent like isopropanol (B130326) at moderately elevated temperatures (55-65 °C). mdpi.com The reaction progress can be monitored by techniques like potentiometric titration to determine the conversion of the initial amine. mdpi.comresearchgate.net

Betaines: Similar to amine oxides, the synthesis of a betaine (B1666868) from this compound necessitates its initial conversion to a tertiary amine. The subsequent step involves quaternization of the tertiary amine with a halo-carboxylic acid salt, such as sodium chloroacetate, in a liquid medium. google.com This reaction, known as carboxymethylation, yields the betaine product. One-pot processes have been developed where a tertiary amine is reacted with the halo-carboxylate, and any remaining free amine is subsequently oxidized to an amine oxide in the same vessel, producing a high-purity mixture of the two surfactants. google.comgoogle.com

Table 1: Synthetic Pathways to this compound Derivatives

Derivative Intermediate Key Reaction Steps Typical Reagents
Amine Oxide N,N-Dimethyl-dotriacontan-1-amine 1. Tertiary Amine Formation (Alkylation) 2. Oxidation 1. Methyl Halide or Formaldehyde/Formic Acid 2. Hydrogen Peroxide (H₂O₂)

| Betaine | N,N-Dimethyl-dotriacontan-1-amine | 1. Tertiary Amine Formation (Alkylation) 2. Quaternization (Carboxymethylation) | 1. Methyl Halide or Formaldehyde/Formic Acid 2. Sodium Chloroacetate (ClCH₂COONa) |

Covalent Grafting onto Inorganic and Polymeric Substrates

The primary amine group of this compound serves as an effective anchor for covalent attachment to various surfaces, a process known as surface functionalization or grafting. This strategy is crucial for modifying the surface properties of materials, such as wettability and bio-compatibility. mdpi.comnih.gov Covalent grafting ensures the long-term stability and persistence of the attached molecules. mdpi.comrsc.org

Inorganic Substrates: Inorganic materials such as metal oxides (e.g., silica (B1680970), alumina, zirconia), ceramics, and stainless steel can be functionalized with this compound. mdpi.comacs.orgresearchgate.net The process often involves pre-activating the substrate surface to introduce reactive groups. For example, silica surfaces can be treated with organosilanes like (3-aminopropyl)triethoxysilane (APTES) or silanes containing epoxy or halide groups. osti.gov The amine of this compound can then form a stable covalent bond by reacting with these groups. For instance, it can react with an epoxy-functionalized surface via a ring-opening reaction or with a halide-functionalized surface via nucleophilic substitution. This covalent attachment can significantly alter the surface's character, for example, increasing its hydrophobicity due to the long alkyl chain. mdpi.com

Polymeric Substrates: this compound can be grafted onto polymeric materials that possess reactive functional groups. nih.gov Polymers containing acid chloride, isocyanate, or epoxy groups are suitable for this purpose. The amine group readily reacts with these electrophilic sites to form amide, urea, or beta-amino alcohol linkages, respectively. A "grafting-to" approach involves synthesizing the polymer and then reacting it with the amine. osti.gov This method allows for precise control over the properties of the final material. Vapor-phase grafting techniques have also been developed, which offer a solvent-free method for modifying polymer surfaces at low temperatures. diva-portal.org

Table 2: Covalent Grafting Strategies for this compound

Substrate Type Surface Activation / Linker Chemistry Resulting Covalent Linkage
Inorganic (e.g., SiO₂) Epoxide-functionalized silanes Beta-amino alcohol
Inorganic (e.g., Metal Oxide) Glutaraldehyde cross-linker with a pre-adsorbed amine layer Imine (Schiff base), subsequently reducible to a secondary amine
Polymeric (e.g., Poly(acrylic acid)) Activation to acid chloride Amide

| Polymeric (e.g., Polyurethane precursor) | Isocyanate groups | Urea |

Chemical Modifications of the Alkane Chain

While the amine group is the primary site of reactivity, the long C32 hydrocarbon chain can also be chemically modified, although this is generally more challenging due to the inertness of C(sp³)–H bonds. novapublishers.com

Strategies for Hydrocarbon Chain Cross-linking and Functionalization

Modifying the alkane chain allows for the creation of robust, cross-linked molecular films or the introduction of new functionalities along the hydrocarbon backbone.

Hydrocarbon Chain Cross-linking: A notable strategy for cross-linking long alkane chains is Hyperthermal Hydrogen Induced Cross-Linking (HHIC). mdpi.com This technique has been specifically demonstrated on thin films of dotriacontane (B166350) (C₃₂H₆₆). researchgate.net In this process, the surface is bombarded with neutral molecular hydrogen carrying kinetic energy of a few electron volts. These collisions are energetic enough to selectively cleave C–H bonds, generating carbon radicals on adjacent chains. researchgate.net These radicals then combine to form direct C–C covalent bonds, effectively cross-linking the molecular chains without the need for chemical additives. researchgate.net The degree of cross-linking can be controlled by the duration of the hydrogen bombardment. mdpi.com

Hydrocarbon Chain Functionalization: The direct functionalization of unactivated C(sp³)–H bonds in alkanes is an active area of research. chemrxiv.orgrsc.org

Catalytic C-H Activation: Nickel-catalyzed methods have been developed for the arylation and alkylation of alkane C-H bonds using organohalides. chemrxiv.orgchemrxiv.org These reactions often employ an external oxidant and reductant and can operate under relatively mild thermal conditions. chemrxiv.org Such a strategy could potentially be used to attach aryl or other alkyl groups along the dotriacontane chain.

Carbene Insertion: Metal-catalyzed insertion of carbenes into C(sp³)–H bonds is a powerful methodology for alkane functionalization. rsc.org This approach can introduce a variety of functional groups depending on the structure of the carbene precursor.

Halogenation: The selective introduction of a halogen atom into an alkyl chain provides a synthetic handle for further transformations. novapublishers.com While selectivity can be a challenge, various catalytic systems are being explored for site-selective halogenation of unactivated C-H bonds.

Table 3: Strategies for Modifying the Dotriacontane Chain

Modification Type Method Mechanism Outcome
Cross-linking Hyperthermal Hydrogen Induced Cross-Linking (HHIC) Cleavage of C-H bonds by energetic H₂ to form carbon radicals, followed by C-C bond formation. researchgate.netmdpi.com Covalently cross-linked molecular film with enhanced stability.
Functionalization Ni-catalyzed C-H Arylation/Alkylation Nickel-mediated hydrogen atom transfer (HAT) followed by reaction with an organohalide. chemrxiv.orgchemrxiv.org Introduction of aryl or alkyl substituents along the alkane chain.

| Functionalization | Metal-catalyzed Carbene Insertion | A metal carbene intermediate inserts directly into a C-H bond. rsc.org | Formation of a new C-C bond, introducing a functionalized carbon atom. |

Advanced Applications in Materials Science and Industrial Chemistry

Polymer and Composite Material Systems

The integration of Dotriacontan-1-amine into polymer systems can lead to significant improvements in material properties and processing. Its long alkyl chain can interact with polymer matrices, while the amine group offers a site for chemical reaction or strong polar interaction.

Role as Compatibilizers and Interfacial Modifiers in Nanocomposites

While specific studies detailing this compound as a compatibilizer are limited, the function of long-chain amines in nanocomposites is well-established. These molecules act as crucial interfacial modifiers, enhancing the compatibility between inorganic nanofillers (like clays (B1170129) or silica) and nonpolar polymer matrices.

Mechanism of Action : The polar amine head of a molecule like this compound can adsorb or react with the hydroxyl groups on the surface of inorganic fillers. Concurrently, its long, hydrophobic dotriacontyl tail can entangle with the polymer chains of the matrix. This dual interaction forms a molecular bridge at the filler-polymer interface, reducing interfacial tension and preventing the agglomeration of nanoparticles. taylorfrancis.com

Impact on Dispersion : Improved interfacial adhesion leads to a more uniform dispersion of the nanofiller throughout the polymer matrix. This is critical for achieving enhanced material properties, as agglomerated fillers can act as stress concentration points, deteriorating mechanical performance. researchgate.net Amine-functionalized compatibilizers have been shown to be effective in improving the dispersion of fillers like graphene oxide and clays in polyethylene-based nanocomposites. researchgate.netresearchgate.net

Influence on Polymer Crystallization Characteristics and Mechanical Performance

The presence of long-chain alkanes and their derivatives can significantly influence the crystallization behavior of semi-crystalline polymers, which in turn dictates their mechanical properties.

Mechanical Performance Enhancement : By improving filler dispersion and modifying polymer crystallization, this compound can enhance the mechanical performance of composites. Effective interfacial bonding ensures efficient stress transfer from the polymer matrix to the reinforcing filler, leading to improvements in properties like tensile strength and Young's modulus. researchgate.netnih.gov The incorporation of reversible non-covalent bonds, such as hydrogen bonds from amine groups, can also be a technique to enhance the toughness of polymer networks. topicsonchemeng.org.my

Catalytic Functions in Polymerization Processes (e.g., Polyurethane Foam Synthesis)

In industrial chemistry, amines are widely used as catalysts, particularly in the synthesis of polyurethanes. ekb.eg They control the balance between the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions that form the foam. mdpi.com

Reactive vs. Non-reactive Catalysts : Tertiary amines are typically used as non-reactive catalysts. google.com However, primary amines like this compound function as reactive components. The primary amine group reacts with an isocyanate group, incorporating the long alkyl chain directly into the polyurethane backbone. researchgate.net This can have a plasticizing effect or be used to modify the final properties of the polymer.

Influence on Reaction Kinetics : Amine catalysts accelerate the formation of polyurethane by activating the isocyanate group. ekb.eg While tertiary amines are often used to catalyze the blowing reaction, other catalysts are selective towards the gelling reaction. google.com The choice of amine affects key production parameters such as cream time, gel time, and tack-free time, which are critical for process control in applications like molding. google.com

The following table illustrates the typical effect of different amine catalysts on polyurethane foam reaction times, providing context for the potential role of reactive amines.

Catalyst TypeExamplePrimary Catalytic ActionEffect on Gel TimeEffect on Tack-Free Time
Blowing CatalystBis(2-dimethylaminoethyl)etherPromotes isocyanate-water reactionLongShort
Gelling CatalystTriethylenediamine (TEDA)Promotes isocyanate-polyol reactionShortLong
Balanced CatalystDimethylethanolamineBalances both reactionsModerateModerate
Reactive AmineThis compound (Hypothetical)Reacts into matrix, potential plasticizing effectDependent on formulationDependent on formulation

Encapsulation Technologies and Phase Change Materials

Phase change materials (PCMs) are substances that store and release large amounts of thermal energy during phase transitions. mdpi.com Long-chain hydrocarbons like dotriacontane (B166350) and its derivatives are often used as organic PCMs due to their high latent heat of fusion.

Role in PCM Formulations : this compound could be used within a PCM formulation to modify its properties. The long alkyl chain contributes to the latent heat storage capacity, while the amine group could be used to improve the thermal stability or prevent leakage of the PCM through chemical grafting to a shell material in microencapsulation applications. mdpi.com

Surface Science and Interfacial Engineering

The amphiphilic nature of this compound makes it an effective agent for modifying the properties of surfaces and interfaces.

Surface Adsorption and Modification for Enhanced Interfacial Properties

This compound can self-assemble on various substrates to form ordered monolayers, significantly altering the surface energy and chemical properties.

Adsorption Mechanism : The polar amine head group can form strong hydrogen bonds or electrostatic interactions with hydroxylated surfaces like metal oxides, silica (B1680970), or glass. This anchors the molecule to the surface.

Formation of Hydrophobic Layers : Once anchored, the long, nonpolar dotriacontyl chains orient away from the surface, creating a dense, hydrophobic layer. This can be used for applications such as corrosion inhibition, lubrication, and creating water-repellent coatings. The acidic or basic nature of the surface can significantly influence the adsorption capacity for amine compounds.

The table below summarizes the potential effects of modifying a surface with this compound.

Original SurfaceModifying AgentResulting Surface PropertyPotential Application
Hydrophilic (e.g., Glass, Metal Oxide)This compoundHydrophobic, Low Surface EnergyWater-repellent coating, Anti-corrosion
Polar PolymerThis compoundIncreased HydrophobicityModification of membrane surfaces
Inorganic NanoparticleThis compoundImproved dispersion in nonpolar mediaNanocomposite manufacturing

Specialized Additives and Auxiliary Chemical Agents

In agricultural and mineral processing industries, this compound and its derivatives are utilized as effective anti-caking agents. Caking, the formation of lumps or aggregates in granular materials, is a common problem in products like fertilizers and mineral salts, impeding storage, transport, and application. Long-chain fatty amines, such as this compound, address this issue by coating the surface of individual granules. google.comgoogle.com

The mechanism involves the adsorption of the amine onto the particle surface. The polar amine head group attaches to the surface of the granule, while the long, nonpolar hydrocarbon tail forms a hydrophobic layer. nouryon.com This layer acts as a physical barrier that repels moisture—a primary contributor to caking—and reduces the points of contact and van der Waals forces between particles, thus preventing them from agglomerating. google.com Cationic surfactants and fatty amines are particularly effective for this purpose in applications such as potash concentration and fertilizer treatment. google.comnouryon.com

The effectiveness of this compound as an anti-caking agent is enhanced by its significant chain length. The 32-carbon tail provides a robust, waxy, and water-repellent coating that offers superior protection against caking even under conditions of high humidity and pressure. google.com

Table 2: Role of this compound as an Anti-Caking Agent

Industry Application Mechanism of Action
Agriculture Coating for granular fertilizers. google.com Forms a hydrophobic film on fertilizer granules, repelling moisture and preventing crystal bridge formation.
Mineral Processing Treatment for mineral salts (e.g., potash). nouryon.com Adsorbs onto mineral surfaces, reducing inter-particle attraction and preventing agglomeration during storage and transport. nouryon.com

This compound is a key component in the formulation of cationic asphalt (B605645) emulsions, which are widely used in road construction and maintenance. trb.orgtrb.org Asphalt emulsions are dispersions of fine asphalt droplets in water, stabilized by an emulsifying agent. researchgate.netrahabitumen.com The use of fatty amines and their derivatives as emulsifiers is standard practice in the industry. nouryon.com

When used in an acidic aqueous solution, the primary amine group of this compound becomes protonated, forming a positively charged ammonium (B1175870) cation. trb.org This cation transforms the molecule into a cationic surfactant. In this form, it adsorbs onto the surface of the asphalt droplets, imparting a positive charge. trb.org Most common aggregates used in road construction, such as silica and granite, carry a negative surface charge. trb.org The electrostatic attraction between the positively charged asphalt droplets and the negatively charged aggregate surface promotes strong adhesion and a rapid "break" of the emulsion, where the asphalt deposits onto the aggregate to form a continuous, cohesive film. trb.org

The long hydrocarbon tail of this compound is soluble in the asphalt phase, effectively anchoring the emulsifier to the droplet, while the charged head group resides at the water interface. trb.orgtrb.org This strong orientation not only stabilizes the emulsion during storage and transport but also acts as an adhesion promoter (or anti-stripping agent), enhancing the bond between the asphalt binder and the aggregate and improving the durability and water resistance of the pavement. nouryon.comgoogle.com

Table 3: Functions of this compound in Asphalt Emulsions

Function Mechanism Benefit in Pavement Performance
Cationic Emulsifier The protonated amine group imparts a positive charge to asphalt droplets in an acidic medium. trb.org Facilitates controlled breaking of the emulsion upon contact with negatively charged aggregates. trb.org
Adhesion Promoter Enhances the electrostatic attraction between the asphalt binder and the aggregate surface. google.com Improves the bond strength, leading to increased durability and resistance to moisture-induced damage (stripping). nouryon.comgoogle.com
Stabilizer The amphiphilic structure reduces interfacial tension between asphalt and water. trb.org Creates a stable dispersion of asphalt in water, allowing for application at lower temperatures. researchgate.netrahabitumen.com

In the textile industry, derivatives of long-chain amines like this compound are employed as specialty chemicals, particularly in the formulation of fabric softeners and anti-static agents. The functional properties of these agents are derived from their cationic surfactant nature. researchgate.net

When converted into a cationic surfactant (e.g., a quaternary ammonium salt), the molecule's positively charged head group is attracted to the negatively charged surface of many natural and synthetic fibers, such as cotton and polyester. researchgate.net This attraction causes the surfactant molecules to adsorb onto the fabric surface with their long, hydrophobic tails oriented away from the fiber. This molecular arrangement forms a lubricating layer that reduces friction between the fibers, resulting in a softer feel and improved flexibility of the fabric.

This surface layer also helps to dissipate static electricity. By attracting a thin layer of atmospheric moisture, the hydrophobic coating increases the electrical conductivity of the fabric surface, preventing the buildup of static charges that can cause clinging and discomfort. The use of surfactants is integral to numerous wet processing operations in the textile value chain. researchgate.netekb.eg

Intermediates for Production of Diverse Chemical Substances

This compound serves as a valuable chemical intermediate for the synthesis of a wide range of more complex substances due to the reactivity of its primary amine group. diva-portal.org This functional group can undergo numerous chemical transformations, making it a versatile starting point for creating molecules with specific functionalities and properties.

The amine group can act as a nucleophile in reactions with various electrophiles. For example, it can be alkylated to produce secondary, tertiary, and ultimately quaternary amines, the latter being important cationic surfactants. openstax.org It can also react with aldehydes and ketones in a process called reductive amination to form substituted amines. openstax.org

Furthermore, this compound can react with acyl chlorides or carboxylic acids to form long-chain amides. nih.gov These amides can exhibit different properties from the parent amine, such as higher melting points and different solubilities, and may be used in applications ranging from lubricants to specialty waxes. The ability to serve as a building block in multi-component reactions further expands its utility, allowing for the efficient, diversity-oriented synthesis of structurally interesting and potentially pharmacologically significant compounds. rsc.org The chemical bond formed between the hydrophobic tail and a new hydrophilic moiety, such as an amide or ether linkage, is crucial in determining the properties of the final product. diva-portal.org

Analytical Characterization Techniques for Dotriacontan 1 Amine and Its Derivatives

Chromatographic Separation Methods

Chromatography is a cornerstone for the analysis of amines in various matrices. helsinki.fi For long-chain amines like Dotriacontan-1-amine, these methods are adapted to overcome issues related to polarity and volatility.

Gas Chromatography (GC) Coupled with Derivatization Strategies

Gas chromatography is a powerful technique for separating volatile compounds. However, primary amines such as this compound exhibit low volatility and can interact unfavorably with GC columns, leading to poor peak shape and sample loss. libretexts.org To overcome these limitations, derivatization is essential. libretexts.orgresearchgate.net This process involves converting the polar amine group into a less polar, more volatile, and more thermally stable functional group. iu.edu

Common derivatization strategies applicable to primary amines include:

Acylation: This is one of the most widely used procedures for the GC analysis of primary and secondary amines. researchgate.net Reagents like Trifluoroacetic anhydride (B1165640) (TFAA) replace the labile hydrogen on the amine with an acyl group, which improves volatility and chromatographic performance. researchgate.netiu.edu

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. iu.edu This derivatization increases molecular weight but significantly decreases the polarity and hydrogen-bonding capacity of the analyte, making it suitable for GC analysis.

The selection of the derivatization reagent is based on factors such as reaction speed, stability of the derivative, and potential for improved sensitivity with specific detectors. researchgate.net

Derivatization StrategyCommon Reagent(s)PurposeReference
AcylationTrifluoroacetic anhydride (TFAA)Increases volatility and thermal stability by replacing the amine hydrogen with an acyl group. researchgate.netiu.edu
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Reduces polarity and increases volatility by replacing the amine hydrogen with a trimethylsilyl (TMS) group. iu.edu

High-Performance Liquid Chromatography (HPLC) with Pre- and Post-Column Derivatization

High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing amines in complex samples. helsinki.fi A significant challenge in the HPLC analysis of aliphatic amines like this compound is their lack of a strong UV-absorbing chromophore or a native fluorophore, making detection difficult. libretexts.orgsigmaaldrich.com To address this, pre-column or post-column derivatization is employed to attach a molecular "tag" that can be readily detected by UV-Visible or fluorescence detectors. libretexts.orgthermofisher.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the HPLC system. This is a widely accepted technique that can improve not only detection but also the chromatographic retention of polar compounds. thermofisher.com

Commonly used derivatizing reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov The reaction is fast and can be automated. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent derivatives. libretexts.orgthermofisher.com

5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride, DNS-Cl): Forms fluorescent sulfonamide derivatives with primary and secondary amines. thermofisher.com

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, it reacts with primary and secondary amines to produce derivatives with strong UV absorption. thermofisher.com

Derivatizing ReagentAbbreviationDetection MethodTarget GroupReference
o-PhthalaldehydeOPAFluorescencePrimary Amines thermofisher.comnih.gov
9-Fluorenylmethyl ChloroformateFMOC-ClFluorescence, UVPrimary & Secondary Amines libretexts.orgthermofisher.com
5-Dimethylaminonaphthalene-1-sulfonyl chlorideDansyl ChlorideFluorescencePrimary & Secondary Amines thermofisher.com
2,4-DinitrofluorobenzeneDNFBUV-VisiblePrimary & Secondary Amines libretexts.orgthermofisher.com

Liquid Chromatography (LC) Variants for Complex Mixture Analysis

The analysis of this compound within complex matrices, such as biological or environmental samples, often requires advanced LC techniques to achieve adequate separation from interfering compounds. nih.gov

Reversed-Phase Liquid Chromatography (RP-LC): This is the most common mode of HPLC. Given the long C32 alkyl chain, this compound is highly hydrophobic and would be strongly retained on standard C18 or C8 stationary phases. This strong retention allows for effective separation from more polar, early-eluting matrix components. Gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol), is typically required to elute the compound in a reasonable time with good peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): While RP-LC separates compounds based on hydrophobicity, HILIC separates them based on polarity. This technique could be advantageous if this compound needs to be separated from other highly hydrophobic, nonpolar compounds in a complex mixture. In HILIC, the amine group would provide a point of polar interaction with the stationary phase, allowing for separation from nonpolar interferences that would otherwise co-elute in RP-LC. scielo.org.mx

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative screening and purity assessment of compounds. silicycle.com It operates by separating components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a liquid mobile phase that moves up the plate via capillary action. khanacademy.org

For this compound, a normal-phase TLC system with a polar stationary phase (silica) and a non-polar or moderately polar mobile phase would be appropriate. Due to its long nonpolar chain and single polar amine head, its retention factor (Rf) can be modulated by adjusting the polarity of the solvent system.

Since this compound is not colored or fluorescent, visualization of the separated spot requires a staining reagent. reachdevices.com

Ninhydrin (B49086): This reagent is highly specific for primary and secondary amines, producing a characteristic purple or pink spot upon heating. illinois.edu

Potassium Permanganate (KMnO₄): This is a general-purpose strong oxidizing stain that reacts with any oxidizable functional group. The amine group and the C-H bonds of the alkyl chain would react to produce yellow-brown spots on a pink-purple background. reachdevices.com

Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals results in the temporary staining of many organic compounds, which appear as brown spots. This method is non-destructive but the spots tend to fade over time. illinois.edu

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and identifying the functional groups of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. thermofisher.com It measures the absorption of infrared radiation by the sample, which corresponds to the vibrations of specific chemical bonds. The resulting spectrum serves as a molecular "fingerprint."

For this compound, the FTIR spectrum would be dominated by features from its two main components: the long aliphatic chain and the primary amine group. The characteristic vibrational modes and their expected absorption regions are detailed below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)DescriptionReference
N-H StretchPrimary Amine (-NH₂)3300 - 3500A two-pronged peak characteristic of the symmetric and asymmetric stretching of the N-H bonds.
C-H StretchAlkyl Chain (-CH₂, -CH₃)2850 - 2960Strong, sharp absorptions due to the symmetric and asymmetric stretching of C-H bonds in the long aliphatic chain. ijcmas.com
N-H Bend (Scissoring)Primary Amine (-NH₂)1590 - 1650A medium to strong absorption resulting from the in-plane bending of the N-H bonds. nih.gov
C-H Bend (Scissoring/Bending)Alkyl Chain (-CH₂)~1465Absorption from the bending vibration of methylene (B1212753) groups. uoradea.ro
C-N StretchAlkyl Amine (C-N)1000 - 1250A medium intensity absorption corresponding to the stretching of the carbon-nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including this compound. hku.hkunl.edu By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined. researchgate.net

For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The long alkyl chain produces a large, overlapping signal cluster in the aliphatic region. The protons on the carbon adjacent to the amine group (-CH₂-NH₂) are deshielded due to the electronegativity of the nitrogen atom and appear at a characteristic downfield shift. The protons of the primary amine group (-NH₂) itself typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each chemically unique carbon atom. core.ac.uk The carbons of the long methylene (-CH₂-) chain resonate in a narrow range in the upfield region of the spectrum. Similar to the proton spectrum, the carbon atom directly bonded to the nitrogen (C1) is shifted downfield. The terminal methyl (-CH₃) carbon at the opposite end of the chain also has a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous long-chain alkanes and amines in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
-CH₃ (C32)~0.88 (triplet)~14.1Terminal methyl group
-(CH₂)₃₀- (C2-C31)~1.25 (broad multiplet)~22.7 to ~31.9Bulk methylene groups of the alkyl chain
-CH₂-NH₂ (C1)~2.68 (triplet)~42.1Methylene group adjacent to the amine
-NH₂~1.5-2.5 (broad singlet)N/APrimary amine protons

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. psu.eduthermofisher.com For this compound, particularly when used as a surface modifying agent or in self-assembled monolayers, XPS provides critical information about its presence and bonding environment on a substrate. researchgate.netcarleton.edu

An XPS analysis of a surface functionalized with this compound would involve acquiring a survey spectrum to identify all elements present, followed by high-resolution scans of specific elemental regions. The primary elements expected are Carbon (C) and Nitrogen (N). The binding energy of the photoelectrons ejected is characteristic of the element and its oxidation state. researchgate.net

The high-resolution C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments. The main peak would correspond to the C-C and C-H bonds of the long alkyl chain. A smaller, separate peak at a higher binding energy would be indicative of the C-N bond of the amine group. The N 1s spectrum would show a characteristic peak confirming the presence of the amine functionality. The precise binding energy of the N 1s peak can also provide information on whether the amine is in its neutral (-NH₂) or protonated (-NH₃⁺) state.

Table 2: Expected XPS Core Level Binding Energies for this compound Functionalized Surfaces

Core LevelExpected Binding Energy (eV)Assignment
C 1s~285.0C-C, C-H (Alkyl chain)
C 1s~286.5C-N (Amine linkage)
N 1s~399.2Neutral Amine (-NH₂)
N 1s~401.5Protonated Amine (-NH₃⁺)

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. nih.govnih.gov The resulting spectrum serves as a unique "molecular fingerprint," allowing for identification and structural analysis. spectroscopyonline.comamericanpharmaceuticalreview.com The Raman spectrum of this compound is dominated by the vibrational modes of its long aliphatic chain, with specific peaks corresponding to the terminal amine group.

The spectrum would exhibit strong C-H stretching vibrations just below 3000 cm⁻¹. The C-H bending and scissoring modes of the methylene groups appear in the 1400-1480 cm⁻¹ region. The C-C stretching vibrations of the long carbon backbone are typically found between 1000 and 1200 cm⁻¹. The presence of the amine group introduces characteristic vibrational modes, including the N-H stretching bands, which are typically observed in the 3300-3500 cm⁻¹ region. The C-N stretching vibration provides another key identifier, usually appearing in the 1000-1250 cm⁻¹ range.

Table 3: Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeAssignment
3300 - 3500N-H StretchPrimary amine group
2840 - 3000C-H StretchAlkyl chain (CH₂, CH₃)
1400 - 1480C-H Bend/ScissorMethylene groups
1000 - 1250C-N StretchCarbon-Nitrogen bond
1000 - 1200C-C StretchCarbon backbone

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (molar mass ≈ 465.9 g/mol ), electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

Under ESI conditions, this compound would be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 466.9. This provides a direct and accurate measurement of the molecular weight.

Under EI conditions, the molecular ion peak [M]⁺ at m/z 465 would be observed, though it may be of low intensity due to the molecule's propensity to fragment. The fragmentation pattern is highly informative. A key fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of the C1-C2 bond. This would result in a highly stable, nitrogen-containing iminium ion (CH₂=NH₂⁺) at m/z 30, which is often the base peak in the spectrum of long-chain primary amines. The remainder of the spectrum would be characterized by a series of hydrocarbon fragments separated by 14 mass units (corresponding to -CH₂-), which is characteristic of the fragmentation of a long alkyl chain, similar to what is seen for the parent alkane, dotriacontane (B166350). nih.govnist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio)IonDescription
466.9[M+H]⁺Protonated molecular ion (ESI)
465[M]⁺Molecular ion (EI)
30[CH₂NH₂]⁺Base peak from alpha-cleavage (EI)
43, 57, 71, 85...[CₙH₂ₙ₊₁]⁺Series of alkyl fragment ions (EI)

Quantitative Analytical Methodologies (excluding dosage-related aspects)

The quantification of this compound, for applications such as determining the grafting density on a surface or its concentration in a non-biological matrix, requires reliable analytical methods. Colorimetric assays offer a straightforward and accessible approach for this purpose.

Colorimetric Assay Development for Amine Content Determination

Colorimetric assays provide a simple yet effective means for the quantitative determination of primary amine content. google.comnih.gov These methods are based on a chemical reaction between the primary amine group and a specific chromogenic reagent, which results in a colored product. rsc.orgjst.go.jp The intensity of the color, which is proportional to the amine concentration, can be measured using a UV-Vis spectrophotometer.

One of the most well-established methods for quantifying primary amines is the ninhydrin test. rsc.org Ninhydrin reacts with the primary amine of this compound upon heating to produce a deep blue or purple-colored compound known as Ruhemann's purple. By measuring the absorbance of the resulting solution at its maximum wavelength (around 570 nm) and comparing it to a calibration curve prepared with known concentrations of the amine, the amount of this compound in an unknown sample can be accurately determined.

Other reagents, such as 2,4,6-trinitrobenzenesulfonic acid (TNBS) and Orange II dye, have also been successfully used to quantify primary amines on various surfaces and in solution. acs.orgacs.org The choice of reagent can depend on the specific application, required sensitivity, and potential interfering substances.

Table 5: Common Colorimetric Reagents for Primary Amine Quantification

ReagentResulting Color with Primary AmineTypical Max. Absorbance (λₘₐₓ)
NinhydrinPurple/Blue (Ruhemann's Purple)~570 nm
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)Yellow/Orange~340 nm
Orange II DyeBinding of orange dye~485 nm
Malachite Green Isothiocyanate (MGI)Deep Blue~620 nm

Theoretical and Computational Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of techniques used to study the three-dimensional structure and dynamic behavior of molecules. For a long-chain aliphatic amine such as dotriacontan-1-amine, these methods are invaluable for understanding its physical and chemical characteristics.

The flexibility of the 32-carbon alkyl chain in this compound results in a vast number of possible spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements.

Detailed Research Findings: Conformational analysis of long-chain aliphatic molecules is typically performed using quantum mechanical calculations or molecular mechanics force fields. nih.gov The process involves systematically rotating the molecule around its single bonds to generate various conformers and then calculating the potential energy of each. For long-chain polymers, it is known that certain arrangements, such as all-trans (extended) conformations, are often energetically favorable in crystalline states, while slightly twisted chains may be adopted to facilitate hydrogen bonding. acs.org

Table 1: Key Aspects of Conformational Analysis and Energy Minimization for this compound
TechniqueObjectiveTypical InputsExpected Outputs for this compoundRelevant Findings from Literature
Conformational AnalysisIdentify stable 3D arrangements of the molecule.Initial molecular structure, desired rotational increments for single bonds.A potential energy surface map, identification of low-energy conformers (e.g., extended, folded, gauche interactions).The stability of extended conformations in aliphatic chains increases with the length of the segment. nih.gov
Energy MinimizationRefine the molecular geometry to a low-energy state. deeporigin.combiosolveit.deA starting 3D conformation, a chosen force field (e.g., CHARMM, OPLS-AA). researchgate.netmdpi.comAn optimized 3D structure with minimized steric strain and ideal geometry, potential energy value of the minimized structure.Minimization is essential for preparing structures for more advanced simulations like molecular dynamics or docking. deeporigin.com

Molecular Dynamics (MD) simulations are a primary tool for studying how molecules move and interact over time. ulisboa.pt For this compound, MD simulations can reveal the nature of intermolecular forces and predict how molecules aggregate in different environments.

Detailed Research Findings: In an MD simulation, the forces between atoms and molecules are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent movements. researchgate.net This allows for the observation of dynamic processes like self-assembly and aggregation. For long-chain aliphatic amines, the dominant intermolecular forces are van der Waals interactions along the lengthy alkyl chains and hydrogen bonding involving the primary amine group (-NH2). acs.org

Simulations can quantify these interactions. For instance, the Radial Distribution Function (RDF) can be calculated to determine the probability of finding one atom at a certain distance from another, which helps identify hydrogen bonds and the packing of alkyl chains. researchgate.net Simulations of similar systems have shown that long alkyl chains tend to align and pack together due to hydrophobic effects, while the polar amine headgroups can interact with each other or with a polar solvent. This behavior is crucial for understanding the formation of micelles, bilayers, or other aggregates. The aggregation tendency of aliphatic amines can be influenced by their environment; for example, they can prevent the aggregation of silver clusters in solution. acs.org

Table 2: Simulation of Intermolecular Interactions
Simulation TypeFocusKey Parameters InvestigatedPredicted Behavior for this compoundRelevant Findings from Literature
Molecular Dynamics (MD)Dynamic behavior and interactions over time.Temperature, pressure, solvent environment, simulation time.Self-assembly into ordered structures (e.g., layers or micelles), dynamics of alkyl chain packing, hydrogen bond networks between amine groups.MD simulations can be used to calculate key properties like density and glass transition temperature for amine-containing systems. researchgate.net
Monte Carlo (MC)Equilibrium properties and phase behavior.Ensemble type (e.g., NVT, NPT), interaction potentials.Prediction of phase transitions, solubility in different solvents, and the structure of aggregated states.Reactive Monte Carlo methods can be used to understand the chemical behavior of amines in processes like CO2 capture. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Reaction Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. frontiersin.org This allows for the investigation of chemical reactivity and the detailed mechanisms of reactions involving the amine group of this compound.

Detailed Research Findings: DFT is a computational method used to investigate the electronic properties of molecules to predict their reactivity. acs.org By calculating the distribution of electrons, DFT can determine key reactivity indicators. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO would be localized on the lone pair of the nitrogen atom, making the amine group the primary site for electrophilic attack.

DFT is also extensively used to map out the entire energy landscape of a chemical reaction. mdpi.com This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov By calculating the energy barriers (activation energies) associated with these transition states, researchers can predict the most likely reaction pathway and determine the reaction kinetics. frontiersin.org For reactions involving amines, such as nucleophilic additions or substitutions, DFT can elucidate the step-by-step mechanism, including bond formation and breaking processes. nih.govresearchgate.net

Computational Fluid Dynamics (CFD) in Process Design and Optimization (e.g., Nanoencapsulation)

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. cleanroomtechnology.com While not a molecular-level technique, CFD is critical for designing and optimizing large-scale chemical processes where this compound might be used, such as in the formulation of products via nanoencapsulation.

Detailed Research Findings: CFD simulations solve the fundamental equations of fluid flow (like the Navier-Stokes equations) over a 3D model of a process unit, such as a reactor or mixing tank. alliedacademies.org This allows engineers to visualize fluid flow patterns, temperature gradients, and the distribution of different chemical species within the equipment. chemisgroup.us

In the context of nanoencapsulation, where a core material is coated with a protective layer, this compound could potentially be used as a surfactant or a component of the shell material. CFD would be instrumental in optimizing this process. upc.edu For example, simulations can predict how changes in impeller speed, vessel geometry, or fluid properties affect the size distribution of the resulting nanoparticles. upc.edu By modeling the multiphase flow (e.g., an oil-in-water emulsion), CFD helps ensure uniform mixing and efficient mass transfer, which are critical for producing nano- or microcapsules with desired properties. alliedacademies.org This virtual optimization reduces the need for extensive and costly physical experimentation. ucc.iewitpress.com

Machine Learning Approaches for Predicting Chemical Properties and Interactions

Machine learning (ML) is increasingly being used in chemistry to build predictive models for a wide range of molecular properties and behaviors, bypassing the need for computationally expensive simulations or time-consuming experiments. rjptonline.org

Detailed Research Findings: ML models are trained on large datasets of known molecules and their measured properties. mdpi.com The molecules are represented by numerical features called "molecular descriptors," which can encode structural, topological, or physicochemical information. mdpi.comnih.gov Once trained, these models can predict properties for new, un-tested molecules like this compound.

For aliphatic amines, ML models have been successfully developed to predict various properties. For example, models using Random Forest or Gradient Boosting algorithms can accurately predict the pKa of amines based on their local chemical environment. acs.org Other studies have used ML to predict the oxidative degradation rates of amines, finding that factors like alkyl chain length influence stability. nih.govacs.org ML can also predict the outcomes of chemical reactions, such as reaction yields, by learning from databases of previously performed experiments. pharmaceutical-technology.com Furthermore, ML frameworks are being developed to predict potential drug-drug interactions based on chemical structures, which could be applied to assess the interaction potential of this compound with other compounds. nih.gov

Table 3: Application of Machine Learning in Predicting Amine Properties
ML Model TypePredicted PropertyRequired Input Data (Features)Potential Application for this compoundRelevant Findings from Literature
Random Forest (RF), XGBoostpKa (acid dissociation constant)Molecular fingerprints describing the local atomic environment. acs.orgPredicting the basicity of the amine group.Models trained on large datasets of aliphatic amines achieved high accuracy in pKa prediction (RMSE ~0.45). acs.org
CatBoost, Multiple Linear RegressionOxidative Degradation RateCalculated dipole moment, pKa, topological descriptors. nih.govacs.orgEstimating the chemical stability under various conditions.Longer alkyl chains were found to decrease degradation rates in amines. acs.org
Deep Neural Networks (DNN)Reaction Outcomes (e.g., yield)Descriptors for reactants, catalysts, and solvents. pharmaceutical-technology.comPredicting the efficiency of reactions involving the amine.ML models can predict reaction yields even for starting materials not included in the training set. pharmaceutical-technology.com
Various Classification AlgorithmsChemical InteractionsChemical properties from SMILES, interaction vectors. nih.govScreening for potential interactions with other chemicals or biological targets.ML can predict drug-drug interaction types based solely on chemical structure information. nih.gov

Crystallization Behavior and Supramolecular Assembly

Influence of Alkyl Chain Length on Crystallization Kinetics and Polymorphism

The length of the alkyl chain in aliphatic compounds is a critical determinant of their crystallization behavior, including kinetics and the formation of different crystalline forms (polymorphism). For long-chain amines like dotriacontan-1-amine, the extended hydrocarbon tail dominates solid-state packing, leading to properties that share similarities with polyethylene. acs.org

Generally, increasing the alkyl chain length in a homologous series of compounds can have varied effects on crystallization. In some systems, longer chains can lead to faster crystallization from a melt due to increased molecular mobility, while in solution, they may prolong the time it takes for nucleation to begin. nih.gov For instance, studies on other long-chain molecules have shown that crystallization rates can initially increase with chain length and then decrease significantly. nih.gov This is attributed to the complex interplay between molecular mobility and the van der Waals forces that drive the aggregation of the alkyl chains. mdpi.com

The crystallization tendency of aliphatic derivatives often increases with the length of the alkyl chain. nih.gov This is because the long methylene (B1212753) sequences can crystallize through van der Waals interactions, similar to polyethylene, which can dominate the material's properties. acs.org The presence of functional groups, such as the amine group in this compound, introduces specific interactions like hydrogen bonding, which further directs the crystal packing and can lead to distinct polymorphic forms.

The table below summarizes general trends observed in the crystallization of long-chain alkyl derivatives, which provides a framework for understanding the behavior of this compound.

PropertyInfluence of Increasing Alkyl Chain LengthRationale
Crystallization Tendency Generally increases. nih.govEnhanced van der Waals interactions between longer chains promote ordering. acs.orgmdpi.com
Crystallization Rate (Melt) Can increase due to greater molecular mobility. nih.govLonger chains may have more freedom of movement in the molten state, facilitating arrangement into a crystal lattice.
Crystallization Rate (Solution) May decrease due to prolonged nucleation induction time. nih.govIncreased conformational flexibility of longer chains can make it more difficult for molecules to organize into a stable nucleus in solution.
Polymorphism Can lead to different crystal packing arrangements.The balance between alkyl chain packing and headgroup interactions (e.g., hydrogen bonding) can be altered, favoring different polymorphs.

Heterogeneous Nucleation Phenomena in Polymer Matrices Mediated by Long-Chain Amines

Long-chain amines can act as effective heterogeneous nucleating agents in polymer matrices. researchgate.net Heterogeneous nucleation is a process where foreign particles (nucleating agents) reduce the energy barrier for the formation of crystalline nuclei in a polymer melt, leading to a faster and often more uniform crystallization process. imifabi.commit.edu

When incorporated into a polymer matrix, such as polypropylene (B1209903), long-chain amines can significantly enhance crystallization characteristics. researchgate.net The long alkyl chains of the amine can co-crystallize or interact favorably with the polymer chains, providing a template for crystal growth. This effect is particularly pronounced when there is good interfacial interaction between the amine and the polymer. researchgate.net For example, chemically modifying graphene oxide with long-chain alkylamines has been shown to improve the crystallization of polypropylene nanocomposites. researchgate.net The amine-modified fillers act as nucleation sites, influencing the crystal growth and orientation of the polymer matrix.

The effectiveness of a long-chain amine as a nucleating agent can depend on several factors, including its concentration, the length of its alkyl chain, and its interaction with the polymer. In some systems, finer particles and higher concentrations of the nucleating agent lead to higher nucleation efficiency. imifabi.com The introduction of nucleating agents like long-chain amines can lead to the formation of smaller, more numerous spherulites (crystalline domains) in the polymer, which can, in turn, impact the mechanical and physical properties of the material. researchgate.netimifabi.com

Formation of Supramolecular Architectures Involving Long-Chain Amines

The amphiphilic nature of this compound, with its long, nonpolar alkyl tail and polar amine headgroup, predisposes it to form organized, non-covalent structures known as supramolecular assemblies. acs.orgresearchgate.net These assemblies are driven by a combination of forces, including hydrogen bonding and hydrophobic interactions.

Self-Assembly Driven by Hydrogen Bonding Interactions

Hydrogen bonding is a powerful directional force in molecular self-assembly, significantly influencing the structure of the resulting aggregates. nih.govnih.gov In the case of this compound, the primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor. This allows the molecules to form networks where they are linked head-to-head or in other organized patterns. researchgate.netrsc.org

The self-assembly process is often cooperative, meaning that the formation of one hydrogen bond can promote the formation of subsequent bonds, leading to the creation of large, ordered domains. rsc.org These interactions, combined with the van der Waals forces between the long alkyl chains, can lead to the formation of various structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net The strength of these hydrogen bonds, typically in the range of 15-35 kJ/mol, is sufficient to create stable assemblies at room temperature. nih.gov The interplay between the strong, directional hydrogen bonds of the amine headgroups and the weaker, non-directional packing of the hydrophobic tails dictates the final supramolecular architecture. nih.govresearchgate.net

Micelle Formation and Langmuir-Blodgett Film Characteristics of Derivatives

In aqueous environments or at interfaces, derivatives of long-chain amines can form organized structures like micelles and Langmuir-Blodgett (LB) films. academie-sciences.frresearchgate.net Micelles are spherical aggregates formed in a solvent where the hydrophobic tails of the amine derivatives cluster together to minimize contact with the water, while the polar headgroups face outward. researchgate.net The formation of micelles typically occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.net

Langmuir-Blodgett films are highly ordered monomolecular layers formed by transferring a floating monolayer of amphiphilic molecules from a liquid subphase (usually water) onto a solid substrate. researchgate.netncku.edu.tw Derivatives of long-chain amines, such as octadecylamine, have been used to create such films. academie-sciences.frresearchgate.net The molecules in a Langmuir monolayer orient themselves at the air-water interface, with the polar amine headgroups interacting with the water and the hydrophobic alkyl chains extending into the air. ncku.edu.tw By compressing this monolayer, the molecules can be forced into a highly organized, two-dimensional solid-like state, which can then be transferred layer by layer to a substrate to build up a multilayered LB film. rsc.org These films are of interest for their potential applications in electronics and optics due to their highly ordered structure. academie-sciences.frchemrxiv.org

Thermal Analytical Techniques for Investigating Crystallization (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the crystallization and melting behavior of materials like this compound. scribd.comcuni.cz DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. cuni.cz This allows for the determination of key thermal events.

A typical DSC thermogram for a semi-crystalline material can reveal several important transitions:

Glass Transition (Tg): An endothermic step-change in the baseline, representing the transition from a rigid, glassy state to a more rubbery, amorphous state. cuni.cz

Crystallization (Tc): An exothermic peak that occurs upon cooling from the melt or heating from the amorphous state ("cold crystallization"). cuni.czrsc.org This peak represents the heat released as the molecules organize into a crystalline structure.

Melting (Tm): An endothermic peak that occurs upon heating, representing the heat absorbed by the sample to break down the crystalline lattice and transition to a liquid state. cuni.cz

DSC studies on n-alkanes, such as dotriacontane (B166350), have shown that their thermal history significantly affects their melting behavior, often resulting in multiple melting peaks. scribd.com This is due to the formation of different crystal structures or morphologies depending on the cooling and annealing conditions. For long-chain amines, DSC can be used to quantify the heat of fusion and crystallization, determine the temperatures of these transitions, and assess the degree of crystallinity. rsc.orgmdpi.com For example, polystyrene nanocapsules containing n-dotriacontane have been characterized by DSC to determine their melting temperature (70.9 °C) and latent heat capacity (174.8 J/g), highlighting their potential for thermal energy storage. researchgate.net

The table below outlines the key thermal transitions detectable by DSC and their significance in characterizing this compound.

Thermal EventDSC SignalSignificance for this compound
Glass Transition (Tg) Step in baseline (endothermic)Indicates the transition temperature of the amorphous portion of the material. cuni.cz
Crystallization (Tc) Exothermic PeakRepresents the temperature at which the molecules arrange into a crystalline lattice from a disordered state. The area under the peak corresponds to the heat of crystallization. cuni.cz
Melting (Tm) Endothermic PeakRepresents the temperature at which the crystalline structure breaks down. The area under the peak corresponds to the heat of fusion. Multiple peaks can indicate polymorphism or recrystallization events. scribd.comcuni.cz

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dotriacontan-1-amine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination of Dotriacontan-1-ol or coupling reactions using long-chain alkyl halides and ammonia derivatives. Key steps include:

  • Use of high-purity reagents (≥99%) to minimize side products .
  • Optimization of reaction time and temperature (e.g., 60–80°C for 24–48 hours under inert atmosphere) to enhance yield .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
  • Characterization via 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC or GC-MS over 24–72 hours .
  • Oxidative stability : Expose to reactive oxygen species (e.g., H2_2O2_2) and track changes using UV-Vis spectroscopy .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • Liquid chromatography (HPLC/UPLC) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD), calibrated against a certified reference standard .
  • Gas chromatography (GC) with flame ionization detection (FID), using derivatization (e.g., silylation) to improve volatility .
  • Mass spectrometry (MS) in selected ion monitoring (SIM) mode for high sensitivity in biological matrices .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

  • Methodological Answer :

  • Comparative analysis : Replicate experiments from conflicting studies under identical conditions (e.g., solvent, temperature) to identify variables affecting results .
  • Statistical rigor : Apply false discovery rate (FDR) controls (e.g., Benjamini-Hochberg procedure) when analyzing multiple datasets to minimize Type I errors .
  • Collaborative validation : Share raw data and protocols via open-access platforms to enable peer verification .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Computational modeling : Use density functional theory (DFT) to predict electronic properties and molecular dynamics (MD) simulations to study lipid bilayer interactions .
  • Synthetic diversification : Introduce functional groups (e.g., hydroxyl, halogen) at specific positions and evaluate biological activity via in vitro assays (e.g., cytotoxicity, membrane permeability) .
  • Data integration : Employ multivariate analysis (e.g., PCA) to correlate structural features with experimental outcomes .

Q. How can degradation pathways of this compound be mechanistically characterized?

  • Methodological Answer :

  • Isotopic labeling : Use 13^{13}C or 15^{15}N-labeled compounds to track degradation products via LC-MS/MS .
  • Reactive intermediate trapping : Add scavengers (e.g., TEMPO for radicals) during stability studies to identify transient species .
  • Kinetic isotope effects (KIE) : Compare degradation rates of isotopologues to infer rate-determining steps .

Q. What experimental designs are optimal for studying this compound’s interactions with biological membranes?

  • Methodological Answer :

  • Langmuir-Blodgett trough : Measure changes in surface pressure during monolayer incorporation .
  • Fluorescence anisotropy : Use labeled probes (e.g., DPH) to assess membrane fluidity changes .
  • Cryo-EM/TEM : Visualize structural perturbations in lipid bilayers at nanoscale resolution .

Q. How can computational models improve the prediction of this compound’s behavior in environmental systems?

  • Methodological Answer :

  • QSAR modeling : Train models on existing biodegradation data to predict persistence and toxicity .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways .
  • Validation : Cross-check predictions with experimental microcosm studies (e.g., soil/water systems) .

Key Considerations for Research Design

  • Reproducibility : Document all experimental parameters (e.g., equipment model numbers, reagent lot numbers) per FAIR data principles .
  • Ethical rigor : Avoid overinterpretation of preliminary data; use replication and independent validation to confirm findings .
  • Interdisciplinary collaboration : Engage with computational chemists, biophysicists, and statisticians to address multifaceted research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.